molecular formula C16H18N4O4 B2951591 1-(benzo[d][1,3]dioxol-5-yl)-3-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)urea CAS No. 1797182-15-0

1-(benzo[d][1,3]dioxol-5-yl)-3-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)urea

Cat. No. B2951591
CAS RN: 1797182-15-0
M. Wt: 330.344
InChI Key: ASGQWDJQPGGBPG-UHFFFAOYSA-N
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Description

1-(benzo[d][1,3]dioxol-5-yl)-3-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)urea is a useful research compound. Its molecular formula is C16H18N4O4 and its molecular weight is 330.344. The purity is usually 95%.
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Scientific Research Applications

Multicomponent Reactions and Heterocyclic Scaffold Synthesis

Research on related chemical structures demonstrates the potential of utilizing urea derivatives in facilitating multicomponent reactions for synthesizing diverse and densely functionalized heterocyclic scaffolds. These compounds, through eco-friendly and efficient methodologies, offer a pathway to pharmaceutically relevant pyrans and pyrazoles, highlighting their utility in drug discovery and medicinal chemistry (Brahmachari & Banerjee, 2014).

Crystal Structure Analysis

The detailed crystal structure analysis of compounds with urea moieties, including their hydrogen bonding patterns and three-dimensional architecture, supports the importance of these analyses in understanding the physicochemical properties of new chemical entities. This knowledge is crucial for the rational design of molecules with desired biological activities (Jeon et al., 2015).

Iron(III) Complex Formation

The synthesis and characterization of N-hydroxyamide-containing heterocycles reveal their potential in forming complexes with iron(III). Such studies provide insights into the design of novel chelators that could be used in metal ion sensing or removal, which is significant for environmental and pharmaceutical applications (Ohkanda et al., 1993).

Catalytic Applications and Framework Stability

Research into pyrazolate-bridged metal–organic frameworks (MOFs) with exposed metal sites unveils the potential of such structures in catalysis, showcasing their thermal and chemical stability. These properties are essential for their application in harsh reaction conditions, making them suitable alternatives to traditional catalysts (Colombo et al., 2011).

Antimicrobial Evaluation

The synthesis and antimicrobial evaluation of benzo[d][1,3]dioxole gathered pyrazole derivatives point to the role of these compounds in addressing microbial resistance. Identifying new antimicrobial agents is crucial for combating resistant strains, underscoring the importance of continued research in this area (Umesha & Basavaraju, 2014).

properties

IUPAC Name

1-(1,3-benzodioxol-5-yl)-3-[1-(oxan-4-yl)pyrazol-4-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O4/c21-16(18-11-1-2-14-15(7-11)24-10-23-14)19-12-8-17-20(9-12)13-3-5-22-6-4-13/h1-2,7-9,13H,3-6,10H2,(H2,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASGQWDJQPGGBPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1N2C=C(C=N2)NC(=O)NC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(benzo[d][1,3]dioxol-5-yl)-3-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)urea

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